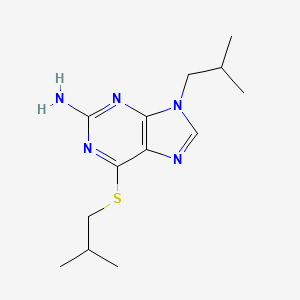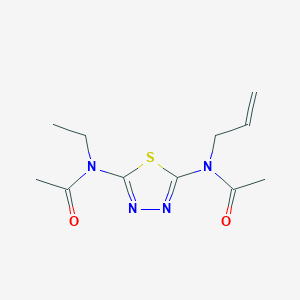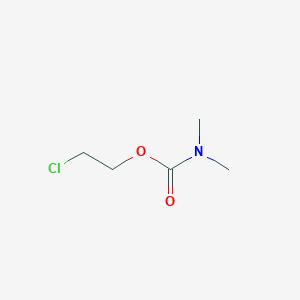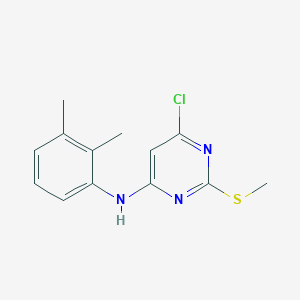![molecular formula C16H22F2N2 B12923866 (3S)-N-cyclopentyl-N-[(2,4-difluorophenyl)methyl]pyrrolidin-3-amine CAS No. 820980-07-2](/img/structure/B12923866.png)
(3S)-N-cyclopentyl-N-[(2,4-difluorophenyl)methyl]pyrrolidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-N-Cyclopentyl-N-(2,4-difluorobenzyl)pyrrolidin-3-amine is a chemical compound with the molecular formula C16H23F2N2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-Cyclopentyl-N-(2,4-difluorobenzyl)pyrrolidin-3-amine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.
Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced via a nucleophilic substitution reaction using a cyclopentyl halide.
Attachment of the 2,4-Difluorobenzyl Group: The 2,4-difluorobenzyl group can be attached through a reductive amination reaction involving 2,4-difluorobenzaldehyde and the amine precursor.
Industrial Production Methods
Industrial production of (S)-N-Cyclopentyl-N-(2,4-difluorobenzyl)pyrrolidin-3-amine may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(S)-N-Cyclopentyl-N-(2,4-difluorobenzyl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
(S)-N-Cyclopentyl-N-(2,4-difluorobenzyl)pyrrolidin-3-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including as a candidate for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-N-Cyclopentyl-N-(2,4-difluorobenzyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (S)-N-Cyclopentyl-N-(2,4-difluorobenzyl)pyrrolidin-3-amine
- ®-N-Cyclopentyl-N-(2,4-difluorobenzyl)pyrrolidin-3-amine
- N-Cyclopentyl-N-(2,4-difluorobenzyl)pyrrolidin-3-amine
Uniqueness
(S)-N-Cyclopentyl-N-(2,4-difluorobenzyl)pyrrolidin-3-amine is unique due to its specific chiral configuration, which can result in different biological activities and interactions compared to its enantiomer ®-N-Cyclopentyl-N-(2,4-difluorobenzyl)pyrrolidin-3-amine
Properties
CAS No. |
820980-07-2 |
|---|---|
Molecular Formula |
C16H22F2N2 |
Molecular Weight |
280.36 g/mol |
IUPAC Name |
(3S)-N-cyclopentyl-N-[(2,4-difluorophenyl)methyl]pyrrolidin-3-amine |
InChI |
InChI=1S/C16H22F2N2/c17-13-6-5-12(16(18)9-13)11-20(14-3-1-2-4-14)15-7-8-19-10-15/h5-6,9,14-15,19H,1-4,7-8,10-11H2/t15-/m0/s1 |
InChI Key |
OWHWIWOPZNJDOG-HNNXBMFYSA-N |
Isomeric SMILES |
C1CCC(C1)N(CC2=C(C=C(C=C2)F)F)[C@H]3CCNC3 |
Canonical SMILES |
C1CCC(C1)N(CC2=C(C=C(C=C2)F)F)C3CCNC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


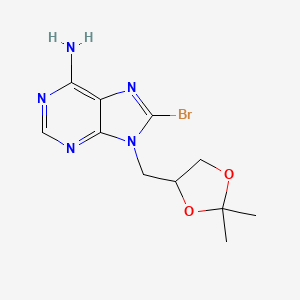
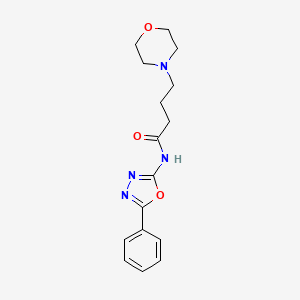
![(2S)-2-amino-4-{6-[(3-methylbut-2-en-1-yl)amino]-3H-purin-3-yl}butanoic acid](/img/structure/B12923813.png)
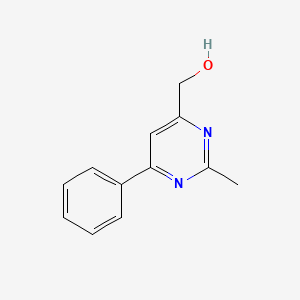
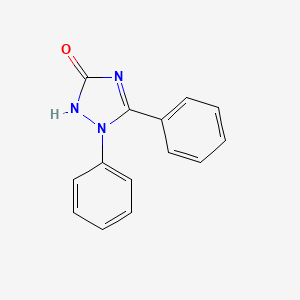
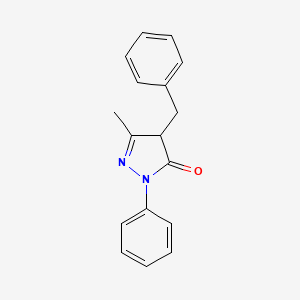

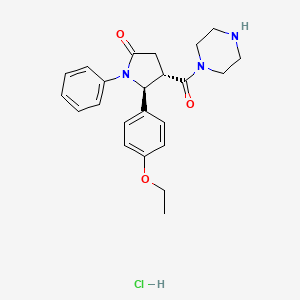
![(5e)-5-[(2-Chlorophenyl)imino]furan-2(5h)-one](/img/structure/B12923841.png)
![4-[2-(5-Ethyl-1,3,4-oxadiazol-2-yl)ethyl]aniline](/img/structure/B12923843.png)
